(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone
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Overview
Description
(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
The compound’s N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide structure makes it a relevant therapeutic agent with potent anticancer activity . It could serve as a potential NF-κB inhibitor, a crucial target in cancer drug research.
Retinoid Modulators
Explore its potential as a retinoid nuclear modulator. These agents are vital for treating metabolic and immunological disorders.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(3,4-dimethoxyphenyl)propanoic acid, have been shown to interact withAromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.
Mode of Action
This could potentially alter the metabolic pathways involving aromatic amino acids .
Biochemical Pathways
These pathways play a crucial role in protein synthesis and other vital biological processes .
Pharmacokinetics
Similar compounds such as 3-(3,4-dimethoxyphenyl)propanoic acid have been studied, and their absorption, distribution, metabolism, and excretion properties could provide some insights .
Result of Action
Similar compounds have been shown to have significant effects on enzyme activity, which could potentially lead to changes in metabolic processes .
properties
IUPAC Name |
[4-(3,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-14-4-6-16-20(25-15-5-7-18(28-2)19(12-15)29-3)17(13-23-21(16)24-14)22(27)26-8-10-30-11-9-26/h4-7,12-13H,8-11H2,1-3H3,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDOFDIUHWANBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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